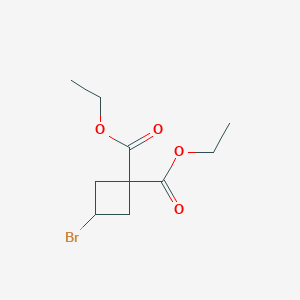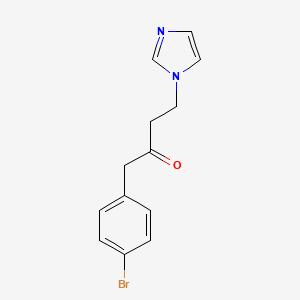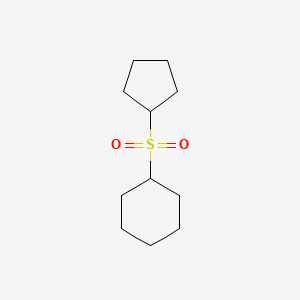![molecular formula C9H6N4 B14009986 Tetrazolo[1,5-a]quinoline CAS No. 235-25-6](/img/structure/B14009986.png)
Tetrazolo[1,5-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]quinoline can be synthesized through several methods:
Reaction of 2-chloroquinoline with sodium azide: This method involves the nucleophilic substitution of the chlorine atom by the azide group, followed by cyclization to form the tetrazole ring.
Diazotization of 2-hydrazinylquinoline derivatives: This method involves the formation of a diazonium salt, which then undergoes cyclization to form the tetrazole ring.
Intramolecular cyclocondensation of 2-azidoarylidenes: This method involves the formation of an azide intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. For example, the reaction of this compound-4-carbaldehyde with o-phenylenediamine in the presence of p-toluenesulfonic acid under microwave irradiation has been reported .
化学反応の分析
Types of Reactions: Tetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium azide and various alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives of this compound.
Substitution: this compound derivatives with different substituents on the tetrazole ring.
科学的研究の応用
Tetrazolo[1,5-a]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities
作用機序
Tetrazolo[1,5-a]quinoline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxalines: These compounds share a similar structure but have different biological activities and applications.
Tetrazolo[1,5-a]pyridines: These compounds also have a fused tetrazole ring but differ in their chemical reactivity and biological properties.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions and its diverse biological activities. Its fusion of the tetrazole and quinoline rings enhances its stability and reactivity, making it a versatile compound for various applications .
類似化合物との比較
- Tetrazolo[1,5-a]quinoxalines
- Tetrazolo[1,5-a]pyridines
- Tetrazolo[1,5-a]quinoline-4-carbaldehyde
特性
CAS番号 |
235-25-6 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC名 |
tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-6-9-10-11-12-13(8)9/h1-6H |
InChIキー |
HHFCAUSIBNOUOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=NN=NN32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


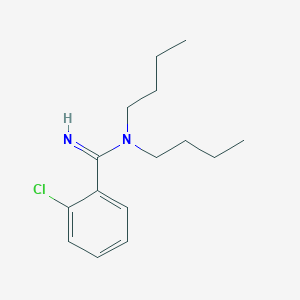

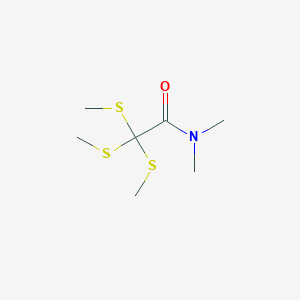
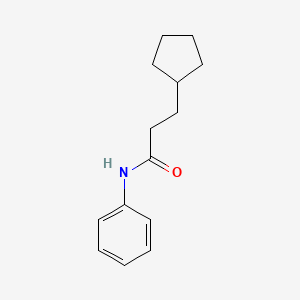
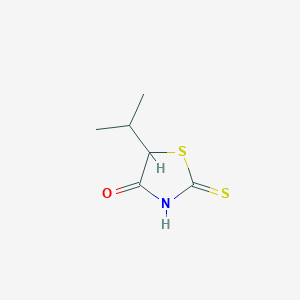
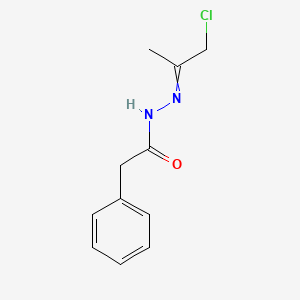

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
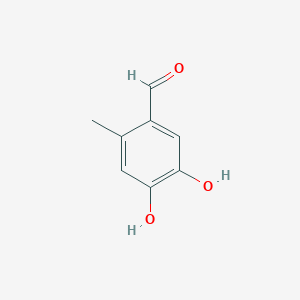
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
